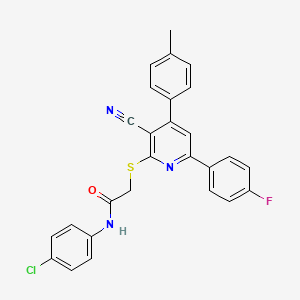

N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a cyano group at position 3, a 4-fluorophenyl group at position 6, and a p-tolyl (4-methylphenyl) group at position 2. The thioether linkage connects the pyridine ring to the acetamide moiety, which is further substituted with a 4-chlorophenyl group.

Synthetic routes for analogous compounds involve refluxing intermediates such as 2-chloro-N-(4-chlorophenyl)acetamide with pyridine derivatives in ethanol, yielding products with high purity (85% yield) after recrystallization . The compound’s structural complexity and diverse substituents suggest tunable electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C27H19ClFN3OS |

|---|---|

Molecular Weight |

488.0 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[3-cyano-6-(4-fluorophenyl)-4-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H19ClFN3OS/c1-17-2-4-18(5-3-17)23-14-25(19-6-10-21(29)11-7-19)32-27(24(23)15-30)34-16-26(33)31-22-12-8-20(28)9-13-22/h2-14H,16H2,1H3,(H,31,33) |

InChI Key |

SRVMVXCNPOHNES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Introduction of Functional Groups: The cyano, fluorophenyl, and p-tolyl groups can be introduced through substitution reactions.

Thioacetamide Formation: The final step involves the formation of the thioacetamide group by reacting the intermediate compound with thioacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Biological Activities

N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies indicate that this compound could inhibit specific protein-protein interactions relevant to cancer progression, making it a candidate for further research in oncology.

- Anti-inflammatory Effects : Similar compounds have been studied for their potential as inhibitors of inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties.

- Antimicrobial Properties : The presence of multiple functional groups in the structure positions it as a potential antimicrobial agent against various pathogens.

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells : A study demonstrated that derivatives of compounds similar to this compound exhibited significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

- Molecular Docking Studies : In silico studies have shown that this compound can effectively bind to target proteins involved in inflammatory responses, indicating its potential as a lead compound for drug development aimed at treating inflammatory diseases .

- Pesticidal Applications : Research has explored the structural characteristics of similar thioether-containing acetamides for their pesticidal activities, opening avenues for agricultural applications .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations :

- Aryl Flexibility : Substituting 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl alters hydrophobicity and π-π stacking interactions .

- Core Modifications: Thienopyrimidine-based analogues (e.g., ) exhibit reduced molecular weight but may compromise thermal stability compared to pyridine derivatives.

Insights :

- The target compound’s synthesis (85% yield) is more efficient than trifluoromethyl analogues (48% yield) .

- High melting points (>300°C) in quinazolin-4-one hybrids suggest superior crystallinity and thermal stability, likely due to hydrogen bonding from oxo groups .

Pharmacological Activity and SAR

- Kinase Inhibition: Quinazolin-4-one hybrids (e.g., Compound 9) inhibit EGFR and BRAFV600E with IC₅₀ values <1 μM, attributed to the synergistic effects of cyano and oxo groups .

- Anti-Inflammatory Potential: Thiazole derivatives with 4-(p-tolyl) groups show MMP inhibitory activity, suggesting the target compound’s p-tolyl substituent may confer similar effects .

- Cellular Toxicity : Analogues with CF₃ substituents (e.g., ) exhibit lower cytotoxicity in MCF-10A cells (IC₅₀ > 50 μM) compared to chloro-substituted derivatives, highlighting the role of substituent polarity in toxicity .

Computational and Spectroscopic Data

- IR/NMR Trends : The target compound’s expected IR peaks include C≡N (~2224 cm⁻¹), CONH (~1659 cm⁻¹), and aromatic C=C (~1584 cm⁻¹), consistent with analogues .

- Molecular Weight : At ~498 g/mol, the compound falls within the optimal range for oral bioavailability, contrasting with bulkier hybrids (e.g., 612.50 g/mol for bromophenyl derivatives) .

Biological Activity

N-(4-Chlorophenyl)-2-((3-cyano-6-(4-fluorophenyl)-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C27H19ClFN3OS and a molecular weight of 488.0 g/mol. Its intricate structure, featuring multiple functional groups, positions it as a significant candidate in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

Structural Overview

The compound integrates various structural motifs:

- Chlorophenyl group : Potentially enhances lipophilicity and biological interactions.

- Cyano group : Known to influence the electronic properties, which may affect biological activity.

- Pyridine moiety : Often associated with diverse pharmacological effects.

- Thioacetamide linkage : Suggests reactivity that could be exploited for drug development.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in inhibiting protein-protein interactions relevant to cancer progression. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Research has shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives containing pyridine cores have been linked to anticancer properties due to their ability to modulate key signaling pathways involved in tumor growth.

Case Study: Protein Interaction Inhibition

A study evaluated the binding affinity of this compound to specific proteins involved in cancer pathways. Techniques such as ELISA-based assays demonstrated that it could inhibit important interactions, providing a foundation for its potential use in cancer therapy .

Insecticidal Activity

In addition to anticancer properties, this compound has shown promising insecticidal activity against pests such as the cowpea aphid (Aphis craccivora). Comparative studies indicated that this compound exhibited higher efficacy than established insecticides like acetamiprid, suggesting its potential utility in agricultural applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2-thioacetamide | Contains thioacetamide | Antimicrobial |

| 3-Cyano-6-(4-fluorophenyl)pyridine | Lacks chlorophenyl group | Anticancer |

| 6-Methylpyridine derivatives | Variations in substituents | Enzyme inhibition |

The unique combination of active groups in this compound enhances its selectivity and potency compared to simpler derivatives .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The thioacetamide group may interact with enzyme active sites, leading to inhibition.

- Receptor Binding : The presence of multiple aromatic rings allows for diverse interactions with biological receptors.

- Signal Transduction Modulation : By inhibiting specific protein interactions, the compound may alter signaling pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.